molecular formula C24H31N3O4S B2749242 N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide CAS No. 898450-92-5

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide

Cat. No. B2749242
CAS RN: 898450-92-5
M. Wt: 457.59
InChI Key: DHQMHOTWTYFRMU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide” consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . The compound also contains a phenyl group and an oxalamide group.

Scientific Research Applications

Synthesis and Biological Activity

  • Sulfonamide Derivatives Synthesis : A study by Khalid et al. (2014) discusses the synthesis of N-aryl/aralkyl substituted-2"[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. These compounds were evaluated against various enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), demonstrating promising activity. This highlights the potential utility of sulfonamide derivatives, including those structurally related to N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide, in developing enzyme inhibitors with therapeutic applications (Khalid et al., 2014).

  • Novel Antagonists Development : The research on N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]-acrylamide (JNJ-5207787) by Bonaventure et al. (2004) showcases the development of a novel neuropeptide Y Y2 receptor antagonist. This compound's ability to inhibit peptide YY binding to Y2 receptors in various brain regions suggests its potential as a pharmacological tool in studying central and peripheral Y2 receptors' roles, indicating a broader applicability of similar compounds in neuroscience research (Bonaventure et al., 2004).

  • Anticancer Agents : A study by Rehman et al. (2018) on the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as anticancer agents underlines the importance of these compounds in medicinal chemistry. Several synthesized derivatives demonstrated strong anticancer activities, comparable to or better than doxorubicin in some cases, suggesting the potential of structurally similar compounds, including those related to the queried chemical, in anticancer drug development (Rehman et al., 2018).

properties

IUPAC Name

N'-phenyl-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4S/c1-17-15-18(2)22(19(3)16-17)32(30,31)27-14-8-7-11-21(27)12-13-25-23(28)24(29)26-20-9-5-4-6-10-20/h4-6,9-10,15-16,21H,7-8,11-14H2,1-3H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQMHOTWTYFRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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